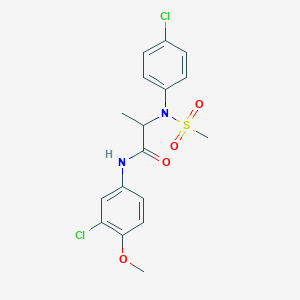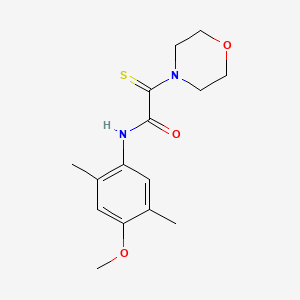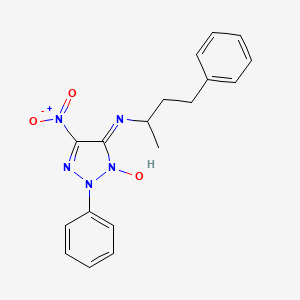![molecular formula C18H28N2O4 B4187898 1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B4187898.png)
1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol
描述
1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol is a chemical compound that belongs to the class of beta-blockers. It is commonly known as carvedilol and is used in the treatment of various cardiovascular diseases such as high blood pressure, heart failure, and angina.
作用机制
Carvedilol works by blocking the action of beta-adrenergic receptors in the heart and blood vessels. This results in a decrease in heart rate, blood pressure, and oxygen demand. Carvedilol also has antioxidant properties and can scavenge free radicals, thereby protecting the heart and blood vessels from oxidative stress.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects on the body. It reduces the activity of the sympathetic nervous system, which is responsible for the fight-or-flight response. Carvedilol also reduces the production of inflammatory cytokines, which can contribute to the development of cardiovascular diseases. Additionally, carvedilol has been found to improve endothelial function, which is important for maintaining normal blood flow.
实验室实验的优点和局限性
Carvedilol is a widely used beta-blocker in preclinical and clinical studies. It has been shown to be effective in reducing blood pressure, heart rate, and oxidative stress. However, carvedilol has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging in some experimental models. Additionally, carvedilol can interact with other drugs and can cause adverse effects in some individuals.
未来方向
There are several future directions for the study of carvedilol. One area of research is the development of novel formulations of carvedilol that can improve its pharmacokinetic properties and reduce the frequency of dosing. Another area of research is the identification of new therapeutic targets for carvedilol, such as the renin-angiotensin-aldosterone system. Additionally, the use of carvedilol in combination with other drugs for the treatment of cardiovascular diseases is an area of active research.
Conclusion:
Carvedilol is a beta-blocker that has been extensively studied for its therapeutic potential in the treatment of cardiovascular diseases. It has several biochemical and physiological effects on the body and has been found to be effective in reducing blood pressure, heart rate, and oxidative stress. Carvedilol has some limitations for lab experiments, but there are several future directions for the study of this compound. Overall, carvedilol is an important drug in the treatment of cardiovascular diseases and has the potential to improve the lives of millions of people worldwide.
科学研究应用
Carvedilol has been extensively studied for its therapeutic potential in the treatment of various cardiovascular diseases. It has been shown to reduce the risk of heart failure, improve left ventricular function, and reduce mortality in patients with heart failure. Carvedilol has also been found to be effective in reducing blood pressure and preventing the progression of atherosclerosis.
属性
IUPAC Name |
1-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-22-18-10-14(11-19-15-3-4-15)2-5-17(18)24-13-16(21)12-20-6-8-23-9-7-20/h2,5,10,15-16,19,21H,3-4,6-9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POISNYRKUHJBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CC2)OCC(CN3CCOCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4187818.png)
![2-[(2-furylmethyl)amino]-N-(2-phenylethyl)-2-thioxoacetamide](/img/structure/B4187826.png)

![ethyl 2-({[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4187829.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4187839.png)

![3-methoxy-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B4187846.png)
![N-(1-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4187851.png)
![N-ethyl-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4187859.png)

![N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride](/img/structure/B4187868.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4187874.png)
![5-(2-methoxyphenyl)-3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4187893.png)
![2-[(3-{[(4-bromophenyl)sulfonyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4187906.png)